N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a thiophene sulfonyl group, and a dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative is reacted with 2,4-dimethoxybenzyl chloride under basic conditions.
Final Acetylation Step: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide: is similar to other compounds containing piperidine, thiophene, or dimethoxyphenyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-25-15-8-9-16(17(13-15)26-2)20-18(22)12-14-6-3-4-10-21(14)28(23,24)19-7-5-11-27-19/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRBLCHDEPOJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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